2-(2-fluorobenzamido)benzamide 2-(2-fluorobenzamido)benzamide
Brand Name: Vulcanchem
CAS No.: 349135-16-6
VCID: VC11058568
InChI: InChI=1S/C14H11FN2O2/c15-11-7-3-1-5-9(11)14(19)17-12-8-4-2-6-10(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
SMILES: C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F
Molecular Formula: C14H11FN2O2
Molecular Weight: 258.25 g/mol

2-(2-fluorobenzamido)benzamide

CAS No.: 349135-16-6

Cat. No.: VC11058568

Molecular Formula: C14H11FN2O2

Molecular Weight: 258.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorobenzamido)benzamide - 349135-16-6

Specification

CAS No. 349135-16-6
Molecular Formula C14H11FN2O2
Molecular Weight 258.25 g/mol
IUPAC Name 2-[(2-fluorobenzoyl)amino]benzamide
Standard InChI InChI=1S/C14H11FN2O2/c15-11-7-3-1-5-9(11)14(19)17-12-8-4-2-6-10(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Standard InChI Key ODODUFCDFDQOGF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F
Canonical SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two benzamide moieties linked via an amide bond, with a fluorine atom at the ortho position of one benzene ring. The IUPAC name, 2-[(2-fluorobenzoyl)amino]benzamide, reflects this arrangement. Key identifiers include:

  • SMILES: C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F\text{C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F}

  • InChIKey: ODODUFCDFDQOGF-UHFFFAOYSA-N.

The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, enhancing the compound’s dipole moment and influencing its interaction with biological targets. The amide groups facilitate hydrogen bonding, which may improve solubility and binding affinity in aqueous environments.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(2-fluorobenzamido)benzamide typically involves sequential amidation and fluorination steps. A generalized approach includes:

  • Benzoyl Chloride Formation: Reacting 2-fluorobenzoic acid with thionyl chloride to generate 2-fluorobenzoyl chloride.

  • Amidation: Coupling 2-fluorobenzoyl chloride with 2-aminobenzamide in the presence of a base like triethylamine.

Alternative methods, as inferred from related benzamide syntheses , may employ:

  • Fluorination Reagents: Potassium fluoride or cesium fluoride for introducing fluorine.

  • Catalysts: Palladium or nickel catalysts for hydrogenation steps in dechlorination .

Challenges and Solutions

  • Regioselectivity: Ensuring fluorination occurs exclusively at the ortho position requires controlled reaction conditions, such as low temperatures and anhydrous solvents.

  • Byproduct Formation: Chromatography or recrystallization is often necessary to isolate the pure product, as seen in analogous syntheses .

Industrial and Material Science Applications

Agrochemical Development

Fluorinated benzamides are explored as herbicides and fungicides. The compound’s stability under UV light and soil persistence make it a candidate for slow-release formulations.

Polymer Science

The rigid aromatic backbone and hydrogen-bonding capacity may enhance polymer thermal stability. Incorporating 2-(2-fluorobenzamido)benzamide into polyamides or polyimides could improve mechanical strength in high-performance materials.

Future Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Derivatization: Explore substitutions at the para position of the non-fluorinated benzene ring to enhance bioactivity.

  • Green Synthesis: Optimize routes using biodegradable catalysts or solvent-free conditions to reduce environmental impact .

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